molecular formula C25H24N4O B5978596 4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinoline-6,1'-cyclohexan]-5(7H)-one

4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinoline-6,1'-cyclohexan]-5(7H)-one

Numéro de catalogue B5978596
Poids moléculaire: 396.5 g/mol
Clé InChI: YLIIJLSGDPBOGK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinoline-6,1'-cyclohexan]-5(7H)-one is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The unique structure of this compound makes it an attractive target for drug development, as it possesses a spirocyclic core that is not commonly found in other drug molecules. In

Mécanisme D'action

The exact mechanism of action of 4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinoline-6,1'-cyclohexan]-5(7H)-one is not fully understood. However, several studies have suggested that it may act by inhibiting specific enzymes or signaling pathways that are involved in various disease processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins and are implicated in tumor invasion and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinoline-6,1'-cyclohexan]-5(7H)-one have been studied extensively in vitro and in vivo. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, induce apoptosis, and inhibit the production of inflammatory mediators. In vivo studies have demonstrated its anti-tumor activity in animal models of cancer, as well as its potential as a neuroprotective agent in animal models of neurodegenerative diseases. However, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics in humans.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinoline-6,1'-cyclohexan]-5(7H)-one is its unique spirocyclic structure, which makes it an attractive target for drug development. Its potential therapeutic applications in various disease processes also make it a promising compound for further research. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to study in certain experimental settings. Additionally, further studies are needed to fully understand its toxicity and potential side effects.

Orientations Futures

There are several future directions for research on 4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinoline-6,1'-cyclohexan]-5(7H)-one. One potential direction is to further explore its potential as a neuroprotective agent in animal models of neurodegenerative diseases. Another direction is to investigate its potential as an anti-bacterial agent, as several studies have reported its activity against various bacterial strains. Additionally, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics in humans, as well as its potential for drug development in various disease processes.

Méthodes De Synthèse

The synthesis of 4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinoline-6,1'-cyclohexan]-5(7H)-one involves a multi-step process that includes the condensation of 2-aminobenzonitrile with 1,3-cyclohexanedione, followed by the cyclization of the resulting intermediate with sodium azide and copper sulfate. The final step involves the reduction of the resulting tetrazole intermediate with sodium borohydride to yield the desired spirocyclic compound. This synthesis method has been reported in several research papers and has been optimized for high yield and purity.

Applications De Recherche Scientifique

4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinoline-6,1'-cyclohexan]-5(7H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. Several research studies have also reported its potential as a neuroprotective agent and in the treatment of neurodegenerative disorders such as Alzheimer's disease. The unique spirocyclic structure of this compound also makes it an attractive target for drug development, as it can potentially interact with specific biological targets in a selective manner.

Propriétés

IUPAC Name

12-benzylspiro[14,15,16,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O/c30-23-20(15-17-9-3-1-4-10-17)24-26-27-28-29(24)22-19-12-6-5-11-18(19)16-25(21(22)23)13-7-2-8-14-25/h1,3-6,9-12,20H,2,7-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIIJLSGDPBOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)C(C5=NN=NN54)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Benzylspiro[14,15,16,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-11-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.